3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide
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Overview
Description
3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide involves multiple steps. One of the key steps includes the formation of the piperazine ring, which can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like methanol .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The molecular targets and pathways involved include TNF-α and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-2,6-dichloropyridine: This compound is similar in structure and is used in the synthesis of energetic materials.
Indole derivatives: These compounds share some structural similarities and have various biological activities.
Uniqueness
What sets 3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C40H41N9O6 |
---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C40H41N9O6/c41-36-35(38(53)43-27-7-2-1-3-8-27)45-31(23-42-36)25-12-14-26(15-13-25)39(54)48-21-19-47(20-22-48)18-5-4-11-33(50)44-30-10-6-9-28-29(30)24-49(40(28)55)32-16-17-34(51)46-37(32)52/h1-3,6-10,12-15,23,32H,4-5,11,16-22,24H2,(H2,41,42)(H,43,53)(H,44,50)(H,46,51,52) |
InChI Key |
KHFPFRKCBBCWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCN4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CN=C(C(=N6)C(=O)NC7=CC=CC=C7)N |
Origin of Product |
United States |
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